![molecular formula C23H21F7N4O3 B7825995 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B7825995.png)
5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
描述
The compound with the identifier “5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one” is known as aprepitant. Aprepitant is a medication used primarily to prevent chemotherapy-induced nausea and vomiting, as well as postoperative nausea and vomiting. It belongs to the class of neurokinin-1 receptor antagonists and works by blocking the action of substance P, a neuropeptide associated with vomiting .
准备方法
Synthetic Routes and Reaction Conditions
Aprepitant is synthesized through a multi-step process that involves the formation of several key intermediatesThe final steps involve the formation of the triazolone ring and the coupling of the various intermediates under controlled conditions .
Industrial Production Methods
Industrial production of aprepitant involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to remove impurities and achieve the desired product quality .
化学反应分析
Types of Reactions
Aprepitant undergoes several types of chemical reactions, including:
Oxidation: Aprepitant can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in aprepitant.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of aprepitant.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of aprepitant, which may have different pharmacological properties and applications .
科学研究应用
Aprepitant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of neurokinin-1 receptor antagonists.
Biology: Investigated for its role in modulating the effects of substance P in various biological processes.
Medicine: Extensively studied for its efficacy in preventing nausea and vomiting associated with chemotherapy and surgery.
Industry: Used in the development of new antiemetic drugs and formulations.
作用机制
Aprepitant exerts its effects by blocking the neurokinin-1 receptors, which are activated by substance P. Substance P is a neuropeptide involved in the transmission of pain and the vomiting reflex. By preventing substance P from binding to its receptors, aprepitant reduces the likelihood of nausea and vomiting. This mechanism involves the central and peripheral nervous systems and is crucial for its antiemetic properties .
相似化合物的比较
Similar Compounds
Fosaprepitant: A prodrug of aprepitant that is converted to aprepitant in the body.
Rolapitant: Another neurokinin-1 receptor antagonist with a longer half-life.
Netupitant: Often combined with palonosetron for enhanced antiemetic effects.
Uniqueness
Aprepitant is unique due to its specific binding affinity for neurokinin-1 receptors and its ability to cross the blood-brain barrier effectively. This allows it to provide prolonged antiemetic effects, making it a preferred choice for preventing chemotherapy-induced nausea and vomiting .
属性
IUPAC Name |
5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-OITMNORJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NC(=O)NN3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NC(=O)NN3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


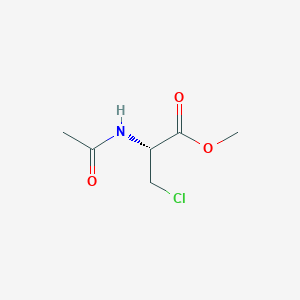
![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B7825931.png)
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate;hydrochloride](/img/structure/B7825938.png)
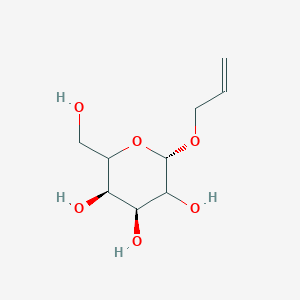
![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B7825946.png)
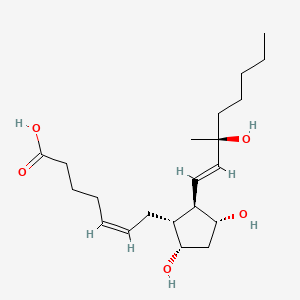
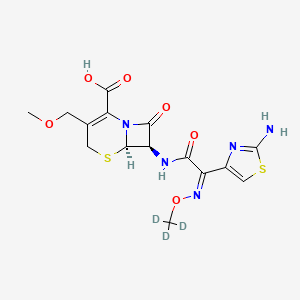
![4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine](/img/structure/B7825964.png)
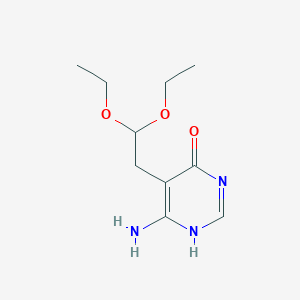
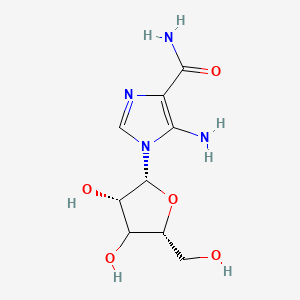
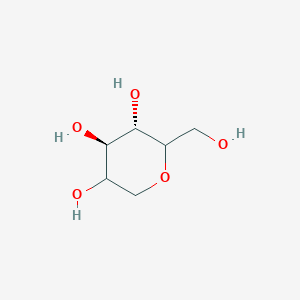

![9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-3H-purin-6-one](/img/structure/B7826002.png)

